2-Bromo-3,6-difluoropyridine
Overview
Description
2-Bromo-3,6-difluoropyridine is a halogenated pyridine derivative with the chemical formula C5H2BrF2N. This compound is characterized by the presence of bromine and fluorine atoms attached to the pyridine ring, making it a valuable intermediate in organic synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,6-difluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 3,6-difluoropyridine using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. The product is then purified through techniques like distillation or crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,6-difluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide are commonly used for substitution reactions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-3,6-difluoropyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-3,6-difluoropyridine is primarily related to its ability to undergo various chemical reactions. The presence of bromine and fluorine atoms in the pyridine ring makes it a versatile intermediate that can participate in nucleophilic substitution and coupling reactions. These reactions enable the formation of diverse organic compounds with potential biological and industrial applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3,5-difluoropyridine
- 2-Bromo-4,6-difluoropyridine
- 2-Bromo-3,4-difluoropyridine
Comparison
Compared to other similar compounds, 2-Bromo-3,6-difluoropyridine is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This unique arrangement influences its reactivity and the types of reactions it can undergo. For instance, the 3,6-difluoro substitution pattern may result in different electronic and steric effects compared to other difluoropyridine derivatives, affecting its suitability for specific synthetic applications .
Properties
IUPAC Name |
2-bromo-3,6-difluoropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF2N/c6-5-3(7)1-2-4(8)9-5/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNOETYVINFCJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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